Verticillin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,3R,11R,14S)-3-[(1S,3R,11R,14S)-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N6O4S4/c1-25-21(37)35-19-27(15-9-5-7-11-17(15)31-19,13-29(35,43-41-25)23(39)33(25)3)28-14-30-24(40)34(4)26(2,42-44-30)22(38)36(30)20(28)32-18-12-8-6-10-16(18)28/h5-12,19-20,31-32H,13-14H2,1-4H3/t19-,20-,25+,26+,27+,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVLIIZIQXDFSP-PNVYSBBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(=O)N3C4C(CC3(C(=O)N1C)SS2)(C5=CC=CC=C5N4)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C(=O)N3[C@@H]4[C@](C[C@@]3(C(=O)N1C)SS2)(C5=CC=CC=C5N4)[C@]67C[C@]89C(=O)N([C@](C(=O)N8[C@H]6NC1=CC=CC=C71)(SS9)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N6O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12795-76-5 | |
| Record name | Verticillins | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012795765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Producing Organisms and Enhanced Production Strategies
Fungal Taxonomy and Producer Strain Reclassification
The classification of fungi that produce verticillin has evolved significantly since its initial discovery, largely due to advancements in molecular sequencing techniques that have clarified taxonomic relationships. nih.govrsc.org
The first this compound, later identified as this compound A, was reported in 1970 by Minato and colleagues. rsc.org It was isolated from a fungus identified as Verticillium sp., which was found on the fruiting body of a mushroom, Coltricia cinnamomea. rsc.orgdovepress.com This suggests the producing fungus was likely mycoparasitic, meaning it grows on other fungi. rsc.org
However, subsequent research has cast doubt on Verticillium as a true producer of verticillins. rsc.org Studies investigating the genes responsible for this compound biosynthesis in Verticillium dahliae failed to detect the necessary gene clusters. rsc.org Furthermore, extractions from other Verticillium sp. cultures did not yield any this compound analogues. rsc.org This has led to the hypothesis that the original fungal culture was either misidentified or contaminated. rsc.orgresearchgate.net A strong possibility is that a mycoparasitic fungus from the genus Clonostachys, which is known to parasitize Verticillium, was the actual producer in the original isolation. rsc.orgresearchgate.netnih.gov
Verticillins are primarily biosynthesized by fungi belonging to the phylum Ascomycota, specifically within the genera Clonostachys, Bionectria, Gliocladium, and Penicillium. nih.govnih.govrsc.orgnih.gov There has been considerable taxonomic confusion and reclassification among these genera over the years. nih.gov
Clonostachys : Molecular sequencing has revealed that most this compound-producing strains belong to the genus Clonostachys. nih.govrsc.org For instance, this compound A has been isolated from Clonostachys rogersoniana (strain MSX59553). nih.govacs.orgaacrjournals.org
Bionectria : The name Bionectria has been used for the sexual state (teleomorph) of a this compound G-producing fungus. nih.gov However, following the "One Fungus = One Name" principle adopted by the International Code of Nomenclature for algae, fungi, and plants, the use of the asexual morph name (Clonostachys) is now preferred and protected over the sexual morph name (Bionectria) for this family. nih.govrsc.org
Gliocladium : Several this compound analogues have been isolated from fungi identified as Gliocladium spp. nih.govrsc.orgnih.gov For example, Gliocladium roseum was reported as a producer. researchgate.net However, this species has been taxonomically transferred and renamed to Clonostachys rosea due to significant differences in morphology, ecology, and molecular data from the type species of Gliocladium. rsc.orgresearchgate.net It is therefore likely that previous reports of this compound from Gliocladium spp. actually refer to Clonostachys. rsc.org
Penicillium : Some this compound-related compounds have been isolated from marine-derived Penicillium species. rsc.orgucsd.edu
The morphological similarities between these genera, particularly the "verticillate" arrangement of their phialides (spore-producing structures), have contributed to historical misidentification. nih.govnih.gov
Fermentation Optimization for Increased Biosynthesis
A significant challenge in the study of verticillins has been producing sufficient quantities for preclinical and further studies. nih.govnih.govaacrjournals.org This has driven research into optimizing fermentation processes.
The composition of the growth medium has a profound effect on the biosynthesis of verticillins. nih.govnih.gov Systematic studies analyzing various fermentation conditions have demonstrated that a solid-state fermentation on an oatmeal-based medium significantly enhances the production of this compound analogues compared to other media. nih.govnih.gov
In a comparative study using two different fungal strains (MSX59553 and MSX79542), oatmeal medium proved superior to rice medium, potato dextrose agar (B569324) (PDA), malt (B15192052) extract agar (MEA), and others for this compound production. nih.govresearchgate.net While augmenting the oatmeal media with amino acids was explored, it did not result in a significant further increase in biosynthesis. nih.gov The table below summarizes the impact of different media on this compound production.
Building on media optimization, efforts have been made to scale up production. Laboratory-scale production has successfully transitioned to using 2.8 L Fernbach flasks for solid-state fermentation. nih.gov For these larger cultures, a typical preparation involves 150 g of oatmeal with 250 mL of deionized water per flask. nih.gov
This optimization has led to a dramatic increase in yield and a reduction in fermentation time. nih.govnih.gov Previously, researchers could isolate approximately 5-10 mg of verticillins over a 5 to 6-week period from rice medium cultures. nih.govnih.gov By switching to an optimized oatmeal-based fermentation, it is now possible to produce 50-150 mg of key analogues per month, with the peak production time shortened to about 11 days. nih.govnih.govaacrjournals.org This represents a significant increase from initial yields of about 1 mg per gram of extract to approximately 10 mg per gram of extract. researchgate.net While liquid cultures have been attempted, they have not shown a great improvement in yields for these compounds. nih.gov The current enhanced laboratory-scale methods now provide a steady supply for ongoing preclinical research. researchgate.net
Biosynthesis of Verticillins
Putative Biosynthetic Pathway Elucidation
The foundational steps in verticillin assembly are believed to involve the construction of a dioxopiperazine core from amino acid precursors, a process guided by a specific gene cluster and mediated by a large enzymatic complex.
The genetic blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC). researchgate.netrsc.org In the fungus Clonostachys rogersoniana, a key producer of verticillins, this has been identified as the ver cluster. nih.gov This cluster was discovered and cloned from a genomic DNA library of the fungus. nih.gov
Subsequent genetic studies, including gene disruption experiments, have confirmed the essential role of this cluster in this compound biosynthesis. nih.gov For instance, the disruption of the verP gene within the cluster was shown to completely halt the production of this compound. nih.gov The production could then be restored by reintroducing a functional copy of the verP gene, confirming its critical role in the pathway. nih.gov Research has demonstrated that the majority of the genes within the ver cluster are indispensable for the synthesis of this compound. nih.gov
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster
| Gene | Putative Function | Source |
|---|---|---|
| verP | Nonribosomal peptide synthetase (NRPS) | nih.govsecondarymetabolites.org |
| verC | Cytochrome P450 monooxygenase | rsc.orgsecondarymetabolites.org |
| verG | Glutathione-S-transferase | rsc.orgsecondarymetabolites.org |
| verK | Cyclo-γ-glutamyl-cyclotransferase | rsc.orgsecondarymetabolites.org |
| verJ | Dipeptidase | rsc.orgsecondarymetabolites.org |
| verI | Pyridoxal 5'-phosphate (PLP)-dependent C–S bond lyase | rsc.orgsecondarymetabolites.org |
| verB | Cytochrome P450 | rsc.orgsecondarymetabolites.org |
| verL | Cytochrome P450 | rsc.orgsecondarymetabolites.org |
| verN | N-methyltransferase | rsc.orgsecondarymetabolites.org |
Early labeling experiments on related ETP alkaloids established that amino acids are the fundamental building blocks for this class of compounds. nih.gov The biosynthesis of verticillins is proposed to begin with the condensation of two primary amino acids: L-tryptophan and L-alanine. rsc.org These precursors form the characteristic dioxopiperazine skeleton that constitutes the core of each monomeric unit of this compound. researchgate.netrsc.org The structural diversity among different this compound analogues arises in part from variations in the amino acid building blocks used. nih.gov
The assembly of the dioxopiperazine core from amino acid precursors is not performed by the ribosomal machinery responsible for protein synthesis. Instead, it is catalyzed by large, multidomain enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs). nih.govnih.gov These complex enzymes function as molecular assembly lines, activating and sequentially linking specific amino acids. nih.govresearchgate.net
In the this compound pathway, the key NRPS is the enzyme VerP, encoded by the verP gene within the ver cluster. nih.govrsc.org It is hypothesized that VerP catalyzes the condensation of L-tryptophan and L-alanine to form the initial dioxopiperazine structure, which is an early and crucial step in the biosynthetic process. rsc.orgnih.gov The central role of VerP is underscored by gene knockout studies, which show that its absence completely abrogates this compound production. nih.gov
Unclarified Aspects of Later-Stage Biosynthesis
While the initial steps of the this compound pathway are reasonably hypothesized by analogy to gliotoxin (B1671588) biosynthesis, the later stages, particularly the dimerization and subsequent modifications, are less understood and represent a significant deviation from monomeric ETP pathways. researchgate.netrsc.org
The defining characteristic of verticillins is their dimeric structure, yet the precise mechanism by which two monomeric units are joined remains unclear. researchgate.net In the biosynthesis of other dimeric dioxopiperazines in fungi and bacteria, a single cytochrome P450 enzyme has been shown to perform a dual role: it first catalyzes the cyclization of the indole (B1671886) to form a pyrroloindoline ring and then joins two monomers to create the dimeric scaffold. rsc.org
It is plausible that a similar mechanism is at play in this compound biosynthesis. rsc.org The ver gene cluster contains two cytochrome P450 genes, verL and verB, which are distinct from the cyclizing enzyme (GliF) in the gliotoxin pathway. rsc.orgnih.gov It is hypothesized that one of these two enzymes, either VerB or VerL, could be responsible for the crucial dimerization step. rsc.org However, further biochemical studies are required to validate this hypothesis and elucidate the exact sequence of events. researchgate.net
Many this compound analogues, including this compound A, feature hydroxyl groups at the C11 and/or C11' positions. nih.gov The installation of these groups is a key modification in the later stages of biosynthesis, but the specific enzymes and the timing of this reaction are not yet confirmed. researchgate.net
The cytochrome P450 enzymes VerL and VerB are the primary candidates for catalyzing these hydroxylation reactions. rsc.org Following the proposed dimerization step, the remaining cytochrome P450 enzyme (the one not involved in dimerization) could function as a monooxygenase to hydroxylate the C11 and C11' positions. rsc.org However, the existence of this compound analogues that lack these hydroxy groups, such as 11'-deoxythis compound A, suggests that hydroxylation is not a required step for all members of the family and may occur at different points in the pathway for different analogues. rsc.orgnih.gov The exact timing—whether hydroxylation occurs before or after dimerization—remains an open question in the field. rsc.org
Precursor-Directed Biosynthesis for Analog Generation
Precursor-directed biosynthesis is a strategic approach that leverages the natural biosynthetic machinery of an organism to generate novel analogs of a target natural product. nih.gov This technique involves introducing synthetic, structurally modified precursors—analogous to the natural building blocks—into the fermentation culture of the producing microorganism. nih.gov The organism's enzymes then incorporate these non-natural precursors into the final molecular structure, resulting in the production of modified derivatives. nih.gov
This method serves as a powerful alternative to total or semi-synthetic approaches, which can be exceedingly complex and challenging for structurally intricate molecules like verticillins. nih.govresearchgate.net The generation of new this compound analogs is of significant interest due to their potent cytotoxic activities against various cancer cell lines. researchgate.netresearchgate.net By harnessing the fungus's own enzymatic pathways, researchers can create novel compounds that would be difficult to produce through conventional chemical synthesis. nih.govresearchgate.net
Incorporation of Non-Natural Amino Acid Precursors
A key strategy in the precursor-directed biosynthesis of verticillins involves the introduction of non-natural amino acid precursors. nih.gov Verticillins are dimeric epipolythiodioxopiperazine (ETP) alkaloids, and their biosynthesis is understood to involve the condensation of amino acid building blocks by nonribosomal peptide synthetases (NRPS). nih.govnih.govresearchgate.net Tryptophan is a known natural precursor in the biosynthesis of these compounds. rsc.org
In a notable study, researchers explored the incorporation of a non-natural, fluorinated tryptophan analog into the this compound scaffold. nih.gov The fungus Clonostachys rogersoniana (strain MSX59553), a known producer of verticillins, was cultivated in a medium supplemented with 5-fluoro-DL-tryptophan (5-F-DL-Trp). nih.govresearchgate.net The hypothesis was that the fungal biosynthetic machinery would recognize and incorporate this fluorinated precursor in place of the native tryptophan, leading to the formation of fluorinated this compound derivatives. nih.gov This approach is particularly attractive for generating fluorinated natural products, as fluorine incorporation can enhance metabolic stability and cell permeability, but is often difficult to achieve through other synthetic methods. researchgate.net
Production of Modified this compound Derivatives
The supplementation of the Clonostachys rogersoniana culture with 5-fluoro-DL-tryptophan successfully resulted in the production of a series of new, fluorinated this compound derivatives. nih.gov Analysis of the culture extracts using high-resolution mass spectrometry confirmed the incorporation of one or two fluorinated tryptophan units into the structures of known verticillins. nih.gov
Researchers detected modified versions of this compound H, Sch 52901, and this compound A. nih.gov The incorporation of a single fluorine atom results in a mass increase of 17.99 amu, while the incorporation of two fluorine atoms (one on each monomer unit of the dimer) leads to a mass increase of twice that amount. nih.gov The resulting mono- and di-fluorinated analogs were successfully isolated and characterized. nih.govresearchgate.net This demonstrated the viability of precursor-directed biosynthesis for expanding the chemical diversity of the this compound class of compounds. nih.gov
The table below summarizes the mass spectrometry data for the native verticillins and their newly generated fluorinated derivatives. nih.gov
| Parent Compound | Parent [M+H]⁺ (m/z) | Monofluorinated Analog [M+H]⁺ (m/z) | Difluorinated Analog [M+H]⁺ (m/z) |
| This compound H | 725.1338 | 743.1243 | 761.1152 |
| Sch 52901 | 711.1183 | 729.1087 | 747.0994 |
| This compound A | 697.1030 | 715.0930 | 733.0841 |
Chemical Synthesis Strategies
Total Synthesis Approaches
The total synthesis of verticillin and its analogs is a complex undertaking due to the presence of multiple stereocenters, a highly substituted and sensitive core structure, and the unique epidithiodiketopiperazine motif. nih.govresearchgate.net Early efforts in the field were hampered by these challenges, and it was not until recent decades that successful total syntheses of related compounds, such as (+)-11,11′-dideoxythis compound A, were achieved. nih.gov These syntheses have provided valuable insights into the construction of the this compound scaffold and have paved the way for the synthesis of more complex members of the family.
The synthesis of verticillins is complicated by several key structural features that require precise and often novel synthetic methodologies to control stereochemistry and functional group compatibility. nih.govacs.org These challenges are at the forefront of modern organic synthesis and have spurred the development of innovative chemical transformations.
A significant hurdle in the synthesis of dimeric verticillins is the construction of the vicinal quaternary stereocenters at the C10b and C10b′ positions. nih.govrsc.org This structural feature, where two fully substituted carbon atoms are directly bonded, creates substantial steric hindrance that complicates bond formation. acs.org Synthetic strategies must overcome this steric clash to forge the C10b–C10b′ bond, often requiring carefully designed coupling reactions. rsc.org The development of methods for the enantioselective construction of these vicinal all-carbon quaternary centers is a major focus in synthetic organic chemistry. nih.govcaltech.edu
The bicyclic disulfide bridge across the diketopiperazine rings is a hallmark of the epipolythiodioxopiperazine (ETP) alkaloid family, including the verticillins. nih.govnih.gov This transannular sulfur linkage is not only crucial for their biological activity but also introduces significant synthetic complexity. nih.govmdpi.com The introduction of the disulfide bridge is often a late-stage transformation due to its sensitivity to various reaction conditions. nih.gov Strategies for the construction of this moiety typically involve the formation of a tetrathiol intermediate, which is then oxidized to form the two disulfide bridges. researchgate.net The inherent reactivity and potential for over-oxidation or other side reactions make this a delicate and challenging step in the total synthesis. nih.gov
Achieving the correct stereochemistry of the hydroxyl groups at the C11 and C11′ positions is another critical challenge in the total synthesis of verticillins like this compound A. rsc.org These hydroxyl groups contribute to the stability of the molecule through hydrogen bonding networks. rsc.org Semisynthetic studies have shown a "conformational bias" at these positions, which can be exploited for selective functionalization but also presents a challenge for achieving the desired stereoisomer during a total synthesis. nih.govgoogle.com The development of highly stereo- and chemoselective hydroxylation reactions has been crucial to address this challenge. nih.gov
The construction of the core ring system of this compound, a dimeric pyrroloindoline alkaloid, is a central theme in the synthetic strategies developed to date. The approaches often draw inspiration from biosynthetic pathways and leverage methodologies developed for other complex indole (B1671886) alkaloids.
The pyrroloindoline core is a common structural motif in many natural products, and various methods have been developed for its synthesis. researchgate.netsyr.edu In the context of this compound synthesis, strategies often involve the construction of a monomeric pyrroloindoline unit, which is then dimerized to form the core structure. rsc.org Oxidative radical coupling strategies have been explored for the rapid construction of pyrroloindoline ring systems. rsc.org The synthesis of this tricyclic system is challenging, particularly concerning the stereoselective formation of the quaternary center at the C3 position of the indole. researchgate.net The rich chemistry of the indole nucleus of tryptophan, the biosynthetic precursor, provides a versatile starting point for the elaboration of the complex hexahydropyrrolo[2,3-b]indole skeleton. researchgate.net
Methodologies for Core Ring System Construction
Oxidative Radical Coupling Strategies
A key feature in the biosynthesis of dimeric indole alkaloids like this compound is the formation of the C-C bond linking the two monomeric units. This is often attributed to an oxidative radical coupling mechanism. researchgate.net In the laboratory, this concept has been translated into synthetic strategies. For instance, the dimerization of 3a-bromocyclotryptophan derivatives can be mediated by reagents like tris(triphenylphosphine)cobalt(I) chloride, which promotes the formation of the crucial C3–C3′ bond in the dimeric scaffold. researchgate.netmdpi.com This biomimetic approach aims to replicate the proposed biosynthetic pathway where a radical-based dimerization is a key step. researchgate.net The use of radical chemistry is particularly advantageous for constructing sterically congested vicinal quaternary centers, a hallmark of the this compound structure. rsc.orgnih.gov
Stereoselective Advanced-Stage Functionalization Reactions (Hydroxylation, Thiolation)
Introducing the hydroxyl and thiol groups at a late stage of the synthesis is a common strategy to avoid potential interference with earlier reaction steps. nih.govnih.gov The stereoselective installation of these functional groups onto the complex dimeric scaffold is a significant hurdle.
For hydroxylation, researchers have developed methods for the direct C-H oxidation of the diketopiperazine core. nih.gov For example, the use of reagents like bis(pyridine)silver(I) permanganate (B83412) has enabled the stereoretentive tetrahydroxylation of a dimeric intermediate, yielding the desired tetraol as a single diastereomer. nih.govnih.govacs.org This reaction is thought to proceed through a radical abstraction-rebound mechanism. nih.gov
The subsequent tetrathiolation to form the epidithiodiketopiperazine core is equally challenging due to the sensitivity of the C-S bonds. nih.gov Strategies have been devised that involve the conversion of the tetraol into a more reactive intermediate, which can then be treated with a sulfur source. nih.gov One approach involves the formation of an unstable tetrathiol intermediate which is then oxidized to create the disulfide bridges. researchgate.net
Mild Introduction of Epidithiodiketopiperazine Core
The epidithiodiketopiperazine (ETP) core is notoriously sensitive to acidic, basic, and redox conditions. nih.gov Therefore, its introduction in the final steps of the synthesis requires exceptionally mild and chemoselective methods. nih.govnih.govwilddata.cn A common strategy involves the late-stage oxidation of a tetrathiol precursor. nih.gov This can be achieved using mild oxidizing agents like potassium triiodide (KI3) in the presence of a base such as pyridine (B92270). nih.gov This final step completes the synthesis of the natural product, highlighting the importance of developing robust and gentle methods for handling the delicate ETP motif. nih.gov
Reported Total Syntheses (e.g., (+)-11,11′-Dideoxythis compound A, (+)-Verticillin A)
The total synthesis of members of the this compound family represents a significant achievement in organic chemistry.
The first total synthesis of (+)-11,11′-Dideoxythis compound A was reported as a concise and enantioselective route inspired by biosynthetic hypotheses. nih.govnih.govacs.orgmit.edu This synthesis featured a cobalt-mediated dimerization to form the key C-C bond and a late-stage, stereoselective tetrahydroxylation and tetrathiolation sequence to install the sensitive functional groups. nih.gov
The total synthesis of (+)-Verticillin A itself proved to be even more challenging due to the presence of additional hydroxyl groups. mit.edu An initial strategy involving late-stage sulfidation of a dimeric substrate led to an undesired diastereomer. mit.edu Success was ultimately achieved by revising the strategy to perform the sulfidation on an epimerized, monomeric substrate, followed by a stepwise sequence to install the disulfide bridge with the correct stereochemistry. mit.edu
These syntheses not only provided access to these complex natural products but also served to validate and refine synthetic strategies for this class of compounds. wikipedia.org
Semisynthesis for Diverse Analog Generation
Semisynthesis, which involves the chemical modification of a natural product scaffold obtained from fermentation, offers a practical approach to generate a diverse range of analogues for structure-activity relationship (SAR) studies. researchgate.netresearchgate.net This strategy leverages the complex core structure provided by nature and focuses on the selective modification of specific functional groups.
Strategic Acylation of Hydroxy Substituents (C11, C11′)
The hydroxy groups at the C11 and C11′ positions of the this compound scaffold present key opportunities for semi-synthetic modification. nih.govacs.org Early studies on this compound A and this compound D revealed that acetylation with acetic anhydride (B1165640) and pyridine resulted in the modification of only one of the two central alcohol groups. google.com This regioselectivity is attributed to a "conformational bias" that restricts access to one of the hydroxyls. google.comresearchgate.net
Later research confirmed this bias, utilizing it as a strategic advantage in the synthesis of various analogues. researchgate.net By targeting the more accessible C11 hydroxy group, researchers have successfully introduced a range of acyl substituents. nih.govgoogle.com This approach has been applied to both this compound A and this compound H as starting materials. nih.govgoogle.comnih.gov The successful acylation at the C11 position has been confirmed by NMR spectroscopy, which shows a characteristic downfield shift of the H-11 proton signal. nih.gov This strategy not only allows for the exploration of structure-activity relationships but also provides a means to modify the physicochemical properties of the parent molecule. nih.govacs.org
Synthesis of Ester, Carbonate, Carbamate, and Sulfonate Analogues
Building upon the selective acylation strategy, a variety of functional groups have been introduced at the C11 position of the this compound core, leading to the creation of ester, carbonate, carbamate, and sulfonate analogues. nih.govgoogle.com These modifications are intended to influence the molecule's properties, such as solubility and metabolic stability, which could be beneficial for potential therapeutic applications. nih.govgoogle.com
The synthesis of these analogues typically involves treating the parent this compound, such as this compound H, with appropriate electrophiles. nih.govgoogle.com
Ester derivatives are generated through reaction with acid chlorides. nih.gov For instance, this compound A succinate (B1194679) was synthesized to improve water solubility. google.comresearchgate.net
Carbonate analogues are formed by reacting the parent compound with chloroformates, like ethyl chloroformate. nih.gov
Sulfonate analogues have been prepared using sulfonyl chlorides, such as 4-fluorobenzenesulfonyl chloride. nih.gov
Carbamate derivatives are synthesized via a two-step process. This involves an initial acylation with carbonyldiimidazole, followed by a reaction with the desired amine. nih.gov
These semi-synthetic efforts have yielded a library of new this compound derivatives. nih.govacs.org Notably, these modifications have been shown to maintain, and in some instances enhance, the potent cytotoxic activity of the parent compounds against various cancer cell lines. nih.govgoogle.com The introduction of more robust functionalities like carbonates and carbamates is particularly interesting, as they may offer increased metabolic stability compared to esters. google.com
Diazene-Directed Fragment Assembly for Heterodimeric ETP Derivatives
A significant challenge in the synthesis of complex dimeric alkaloids like this compound is the controlled coupling of two different monomeric units to form a heterodimer. Traditional methods, such as reductive cobalt dimerization, often lead to a statistical mixture of homodimers and the desired heterodimer, resulting in low yields of the target molecule. mit.edu
To address this challenge, a novel diazene-directed fragment assembly has been developed. mit.edu This strategy enables the selective synthesis of heterodimeric ETP derivatives. mit.edu The process involves the stepwise joining of two different complex amine fragments to form a mixed diazene. acs.orgresearchgate.net Subsequent photoexpulsion of dinitrogen within a solvent cage facilitates a controlled carbon-carbon bond formation, leading to the desired heterodimeric structure. acs.org
This method represents the first application of diazene-directed coupling to the synthesis of dimeric diketopiperazine alkaloids. mit.edu It offers a significant advantage over previous methods by enabling selective heterodimerization. mit.edu This powerful and convergent strategy has been successfully applied to the total synthesis of complex natural products and provides a crucial tool for creating novel heterodimeric ETP derivatives for further biological evaluation. mit.eduresearchgate.netgoogle.com For example, this approach has been used to synthesize an ETP-diazirine photoaffinity probe, which can be used to investigate the interactions of ETPs with their cellular targets. mit.edu
Structure Activity Relationship Sar Studies of Verticillin Derivatives
Critical Role of the Disulfide Bridge
The disulfide bridge is a hallmark of the epipolythiodioxopiperazine (ETP) class of alkaloids, to which verticillins belong. researchgate.netrsc.org It is widely regarded as the key feature responsible for the potent biological activities observed in these compounds. researchgate.netnih.gov The toxicity of ETPs is often attributed to this disulfide moiety, which can inactivate proteins by reacting with thiol groups and generate reactive oxygen species through redox cycling. researchgate.netsemanticscholar.org
A substantial body of evidence confirms that the presence of the disulfide bridge is essential for the cytotoxic activity of verticillin derivatives. nih.govacs.org Studies comparing verticillins to analogues where the bridge is absent or modified consistently show a dramatic loss of potency without the intact disulfide linkage. rsc.orgnih.gov For instance, the trypanocidal activity of (+)-verticillin B was found to be dependent on the disulfide bond. nih.gov Comprehensive SAR studies have demonstrated that sulfuration at the C11/C15 sites, leading to a species that can form a β-epidisulfide, is crucial for cytotoxicity. acs.orgmit.edu The disulfide bridge is considered a critical pharmacophore, and modifications to the this compound structure must typically preserve this feature to retain biological activity. rsc.orgmit.edu
While the disulfide bridge (containing two sulfur atoms) is typical, some this compound analogues feature polysulfide bridges. rsc.org For example, gliocladine A and D possess a trisulfide bridge (three sulfur atoms), while gliocladine B and E have a tetrasulfide bridge (four sulfur atoms). rsc.org In studies with dimeric ETPs, the number of sulfur atoms in the bridge did not appear to significantly influence potency. rsc.orgmit.edu However, in a series of monomeric ETP derivatives, a twofold decrease in activity was observed with each additional sulfur atom in the polysulfide bridge. mit.edu
Reduction of the disulfide bridge leads to a significant decrease or complete loss of activity. rsc.org For example, gliocladin A (a different compound from the one with a trisulfide bridge, also referred to as bionectin C) and gliocladin B are natural analogues in which the disulfide bridge has been reduced and the sulfur atoms methylated. rsc.orgnih.gov This modification highlights the importance of the reactive disulfide bond for the characteristic biological effects of the this compound class. rsc.org Similarly, removing the sulfur atoms entirely, as seen in gliocladin C which possesses a trioxopiperazine moiety instead, underscores the bridge's critical role. rsc.org
Influence of Dimeric/Pseudo-Dimeric Architecture
The dimeric structure of verticillins plays a significant role in their high potency. mit.edumdpi.com Dimeric ETPs are generally more potent as antimicrobial and cytotoxic agents compared to their monomeric counterparts. nih.govresearchgate.net Structure-activity relationship studies have revealed that increasing the steric bulk at the C3 position, which is involved in the dimerization, correlates with increased bioactivity. acs.org The dimeric ETP alkaloids, such as (+)-12,12'-dideoxythis compound A, are among the most potent compounds, exhibiting (sub)nanomolar IC50 values against various cancer cell lines. nih.gov This suggests a potential synergistic effect or an improved ability to interact with biological targets due to the bifunctional nature of the dimeric scaffold. mit.edumdpi.com For example, dimeric verticillins were found to be more effective in nematocidal assays compared to analogues lacking the second indole (B1671886) moiety. rsc.org
Molecular and Cellular Mechanisms of Action
Epigenetic Modulation via Histone Methyltransferase (HMTase) Inhibition
A key mechanism of action for verticillin A is its role as an epigenetic modifier, specifically through the inhibition of histone methyltransferases (HMTases). nih.govrsc.orgnih.gov These enzymes are crucial for regulating gene expression, and their dysregulation is often implicated in cancer. google.com By inhibiting specific HMTases, this compound A can alter the histone code and remodel chromatin, leading to changes in gene transcription that can suppress tumor growth. nih.govmdpi.com
This compound A has been identified as a selective and potent inhibitor of a specific subset of human HMTases. google.comnih.gov In vitro assays demonstrate that it actively targets enzymes responsible for histone H3 lysine (B10760008) 9 (H3K9) methylation, among others. nih.gov The primary targets include SUV39H1, SUV39H2, G9a, and GLP. nih.govresearchgate.net It also shows inhibitory effects, though to a lesser degree, against MLL1 and NSD2. google.comnih.gov Notably, at tested concentrations up to 10 µM, this compound A showed no significant inhibitory activity against 15 other HMTases, highlighting its selective nature. nih.gov This selectivity is critical, as these specific HMTases, particularly those that trimethylate H3K9, are known to be involved in silencing tumor-suppressor genes. nih.govmdpi.com
Table 1: In Vitro Inhibitory Activity of this compound A against Human Histone Methyltransferases Data sourced from biochemical assays.
| Histone Methyltransferase | IC₅₀ (µM) | Reference |
| SUV39H2 | 0.48 | google.com |
| G9a | 0.54 | google.com |
| SUV39H1 | 0.57 | google.com |
| GLP | 1.27 | google.com |
| MLL1 | 3.08 | google.com |
| NSD2 | 4.13 | google.com |
Consistent with its role as an HMTase inhibitor, treatment with this compound A leads to significant global alterations in histone methylation marks within cancer cells. nih.govnih.govaacrjournals.org Mass spectrometry-based histone profiling and western blot analyses have confirmed these epigenetic modifications. nih.govnih.gov
In addition to methylation, this compound A also influences histone acetylation. Treatment has been shown to cause changes in H3K14 acetylation marks and increase H3K9 acetylation (H3K9ac), a mark typically associated with transcriptionally active chromatin. nih.govnih.gov
Table 2: Summary of Global Histone Mark Alterations Induced by this compound A
| Histone Mark | Observed Change | Cell Context | Reference |
| H3K9me3 | Decrease | Colorectal Cancer | nih.gov |
| H3K9me2 | Decrease | Colorectal Cancer, Ovarian Cancer | nih.govnih.gov |
| H3K27me3 | Decrease | General in vivo activity | google.com |
| H3K36me2 | Decrease | Ovarian Cancer | nih.gov |
| H3K9ac | Increase | Colorectal Cancer | nih.gov |
| H3K14ac | Altered | Ovarian Cancer | nih.gov |
The epigenetic alterations induced by this compound A translate directly into the regulation of gene expression. nih.gov A well-documented example is the reactivation of the FAS gene, which encodes the Fas receptor (also known as CD95 or APO-1), a critical component of the extrinsic apoptosis pathway. nih.govacs.org In many metastatic colon cancers, the FAS gene is silenced by high levels of H3K9me3 in its promoter region, allowing cancer cells to evade immune surveillance. nih.gov
This compound A treatment directly counteracts this by inhibiting the HMTases (SUV39H1, SUV39H2, G9a/GLP) responsible for this repressive mark. nih.gov Chromatin immunoprecipitation (ChIP) assays have confirmed that this compound A significantly decreases the level of H3K9me3 at the FAS promoter. nih.govacs.org This promoter demethylation leads to the restoration of Fas expression on the surface of cancer cells, thereby re-sensitizing them to apoptosis induced by the Fas ligand (FasL). nih.govacs.org Genome-wide expression analysis has identified FAS as one of the key target genes upregulated by this compound A. nih.govacs.org
Induction of Apoptosis and Cell Death Pathways
This compound A is a potent inducer of apoptosis in a variety of cancer cell lines, including those from high-grade serous ovarian cancer, colon carcinoma, and hepatoma. nih.govnih.govnih.gov This pro-apoptotic activity is a direct consequence of its epigenetic functions and its ability to modulate critical cell death signaling pathways. nih.govrsc.org
This compound A triggers apoptosis through multiple coordinated mechanisms. A hallmark of its activity is the induction of DNA damage, which serves as a primary signal for cell death. nih.govnih.gov In ovarian cancer cells, treatment leads to the formation of γH2AX foci, a marker of DNA double-strand breaks, and this is supported by RNA-sequencing data showing an upregulation of oxidative stress response pathways. nih.gov
The induction of apoptosis is further confirmed by several classic markers:
PARP Cleavage: Treatment with this compound A markedly increases the level of cleaved poly ADP-ribose polymerase (cPARP), a key substrate for caspases during apoptosis. nih.govaacrjournals.org
Annexin V Staining: Flow cytometry analysis shows a significant increase in the percentage of Annexin V-positive cells, indicating the externalization of phosphatidylserine (B164497) and the onset of early apoptosis. nih.govaacrjournals.orgnih.gov
DNA Fragmentation: this compound A induces genomic DNA fragmentation in a dose-dependent manner. nih.gov
Cell Cycle Arrest: In some cancer cell types, such as SW620 colon carcinoma cells, this compound A causes a dramatic arrest in the G2 phase of the cell cycle, which can be a precursor to apoptosis. nih.govaacrjournals.orgnih.gov
A crucial element of this compound A's mechanism is its ability to upregulate the expression of key pro-apoptotic proteins. nih.govresearchgate.net Among these, the BCL-2/adenovirus E1B 19-kDa interacting protein 3 (BNIP3) is a significant target. nih.govaacrjournals.orgnih.gov BNIP3 is a pro-apoptotic member of the Bcl-2 family that can mediate tumor cell apoptosis. nih.govwindows.net
In both human hepatoma and colon carcinoma cells, this compound A increases BNIP3 protein levels in a dose-dependent manner. nih.govaacrjournals.orgresearchgate.net This upregulation is not only correlational but also functional; silencing BNIP3 with siRNA was shown to significantly decrease the sensitivity of tumor cells to this compound A-induced apoptosis. nih.govaacrjournals.orgnih.gov The mechanism for this upregulation appears to be epigenetic. The BNIP3 promoter is often methylated in cancer cells, and this compound A treatment leads to its demethylation, thereby activating its expression. nih.govaacrjournals.orgnih.gov This suggests that this compound A functions, at least in part, by activating silenced pro-apoptotic genes like BNIP3. aacrjournals.org
Sensitization to External Apoptosis-Inducing Stimuli (e.g., TRAIL, FasL)
This compound A has been identified as a potent sensitizer (B1316253) for apoptosis, particularly in cancer cells that have developed resistance to conventional therapies. aacrjournals.orgnih.govnih.gov It effectively overcomes resistance to apoptosis induced by external stimuli such as TNF-related apoptosis-inducing ligand (TRAIL) and Fas ligand (FasL). aacrjournals.orgnih.govnih.gov
Studies have shown that in metastatic human colon carcinoma cells, which are notably resistant to TRAIL, this compound A can induce sensitivity to TRAIL-mediated cell death at nanomolar concentrations. aacrjournals.orgnih.gov This sensitizing effect is not limited to colon cancer, as similar results have been observed in sarcoma, lung adenocarcinoma, and mammary carcinoma cells. nih.govresearchgate.net The combination of this compound A and TRAIL leads to a significant increase in apoptosis, as confirmed by PARP cleavage and Annexin V staining. nih.govresearchgate.net
The mechanism behind this sensitization involves the upregulation of the pro-apoptotic protein BNIP3. aacrjournals.orgnih.gov Silencing the BNIP3 gene has been shown to decrease the sensitivity of tumor cells to apoptosis induced by this compound A, both in the presence and absence of TRAIL. aacrjournals.orgnih.gov This suggests that BNIP3 plays a crucial role in the apoptotic pathway re-sensitized by this compound A.
Furthermore, due to the shared signaling pathways between TRAIL and Fas-mediated apoptosis, this compound A also enhances sensitivity to FasL-induced cell death. aacrjournals.orgnih.gov Pre-treatment with this compound A significantly increased cell death in response to FasL in human colon carcinoma cells. nih.gov This broadens the potential application of this compound A as an adjuvant therapy to overcome resistance to various apoptosis-inducing agents.
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Response
Induction of Oxidative Stress Pathways
Recent research has uncovered the role of this compound A in inducing oxidative stress within cancer cells. nih.govresearchgate.net In high-grade serous ovarian cancer (HGSOC) cells, treatment with this compound A leads to a significant upregulation of genes involved in oxidative stress response pathways. nih.govsigmaaldrich.com This was confirmed by RNA-sequencing analysis which showed an enrichment of transcripts related to oxidative stress. nih.govsigmaaldrich.comnih.gov
The generation of reactive oxygen species (ROS) is a key event in this process. researchgate.netrsc.org The use of a fluorogenic probe, CellROX™ Green, demonstrated that this compound A treatment results in an increase in cellular ROS levels. nih.gov This induction of oxidative stress appears to be a critical component of its cytotoxic mechanism. To further validate this, the use of a ROS quencher, N-acetyl-cysteine (NAC), was shown to block the apoptotic effects of this compound A, indicating that the generation of ROS is a direct cause of the subsequent cell death. nih.gov
Concomitant DNA Damage Induction
The increase in intracellular ROS levels triggered by this compound A leads to significant DNA damage. nih.govsigmaaldrich.comnih.gov This has been demonstrated through comet assays and immunostaining for γH2AX foci, both of which are markers of DNA damage. nih.gov Treatment of HGSOC cells with this compound A resulted in a notable increase in these markers, confirming the induction of DNA lesions. nih.gov
Modulation of Key Cellular Signaling Pathways
Inhibition of Hepatocyte Growth Factor (HGF)/c-Met Signaling
This compound A has been shown to effectively modulate the HGF/c-Met signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell migration, invasion, and proliferation. nih.govnih.govresearchgate.net
Suppression of c-Met Receptor Phosphorylation
A key mechanism through which this compound A inhibits the HGF/c-Met pathway is by suppressing the phosphorylation of the c-Met receptor. nih.govnih.govresearchgate.net In human gastric and cervical cancer cells, this compound A was found to inhibit HGF-induced phosphorylation of c-Met at tyrosines 1234/1235. nih.gov This inhibition of receptor activation is a critical step in blocking the downstream signaling cascade.
By impairing HGF-induced c-Met phosphorylation, this compound A consequently suppresses the activation of downstream signaling molecules such as FAK and Src. nih.govnih.govresearchgate.net This disruption of the c-Met/FAK/Src signaling axis underlies the ability of this compound A to inhibit cancer cell migration and invasion. nih.govnih.gov
Repression of Total c-Met Protein Expression
This compound A has been identified as a potent downregulator of the total protein expression of c-Met, a receptor tyrosine kinase often implicated in tumor progression and metastasis. Research has demonstrated that this compound A treatment leads to a dose-dependent decrease in the total c-Met protein levels in various cancer cell lines, including human gastric (AGS), cervical (HeLa), and colon cancer cells. aacrjournals.orgnih.govnih.gov This reduction in c-Met protein is a key aspect of this compound A's anti-cancer activity, as it directly curtails the cell's capacity to respond to its ligand, hepatocyte growth factor (HGF), thereby inhibiting downstream signaling pathways that promote cell migration and invasion. aacrjournals.orgeurekalert.org
Further investigation into the molecular underpinnings of this phenomenon has revealed a novel link between fatty acid synthase (FASN) activity and c-Met expression. aacrjournals.orgresearchgate.net Treatment of cancer cells with the FASN inhibitor C75 was also observed to decrease c-Met protein levels in a dose-dependent manner, suggesting that this compound A may exert its effect on c-Met expression through the inhibition of FASN. aacrjournals.org This indicates a previously uncharacterized relationship where the metabolic enzyme FASN plays a role in regulating the expression of the c-Met receptor in certain cancer types. aacrjournals.org By repressing total c-Met protein, this compound A effectively diminishes a crucial signaling hub for tumor cell growth and metastasis. nih.govdovepress.com
Inhibition of Downstream Signaling Cascades (e.g., FAK/Src)
A primary consequence of this compound A's impact on c-Met is the inhibition of its downstream signaling cascades, most notably the FAK/Src pathway. aacrjournals.orgeurekalert.org The c-Met receptor, upon activation by HGF, typically undergoes homodimerization and autophosphorylation, creating docking sites for various signaling proteins that initiate cascades controlling cell migration, invasion, and survival. aacrjournals.org this compound A disrupts this process at its inception by inhibiting the HGF-induced phosphorylation of c-Met. aacrjournals.orgnih.govresearchgate.net
This impairment of c-Met phosphorylation directly translates to the suppression of its downstream effectors, including Focal Adhesion Kinase (FAK) and the proto-oncogene tyrosine-protein kinase Src. aacrjournals.orgacs.org Studies have shown that this compound A treatment significantly decreases the level of phosphorylated FAK (p-FAK) without altering the total FAK protein level. aacrjournals.org Since FAK and Src form a critical signaling nexus downstream of c-Met that is heavily involved in cell adhesion, migration, and invasion, its inhibition by this compound A is a key mechanism in its anti-metastatic effects. aacrjournals.orgacs.org In human gastric, cervical, and colon cancer cells, the suppression of the c-Met/FAK/Src signaling axis by this compound A has been directly linked to a reduction in their migratory and invasive capabilities. aacrjournals.orgnih.govresearchgate.net Beyond FAK/Src, this compound A has also been shown to inhibit the phosphorylation of other c-Met downstream molecules such as Raf, ERK, and AKT in colon cancer cells, further highlighting its comprehensive blockade of pro-tumorigenic signaling. nih.govamegroups.orgwalshmedicalmedia.com
Cell Cycle Arrest (e.g., G2 Phase)
This compound A has been shown to exert an influence on the cell cycle progression of cancer cells, with a notable effect of inducing arrest in the G2 phase. However, this action appears to be cell-type dependent. nih.govacs.org In studies involving human colon carcinoma cells, such as SW620 and HCT-116, treatment with this compound A led to a significant accumulation of cells in the G2 phase of the cell cycle. researchgate.netacs.org This G2 arrest suggests that the compound can halt cell division before mitosis, which can be a precursor to apoptosis or a mechanism to prevent the proliferation of damaged cells. acs.org
Conversely, this effect is not universal across all cancer cell lines. For instance, in HepG2 human liver carcinoma cells, treatment with this compound A did not result in any discernible changes in cell cycle progression. aacrjournals.orgnih.gov Similarly, in studies on certain types of soft tissue sarcomas, including leiomyosarcoma (LMS) and malignant peripheral nerve sheath tumor (MPNST) cell lines, this compound A's anti-cancer effects were found to be independent of cell cycle arrest. aacrjournals.orgnih.gov The term "G2/M phase arrest" is also used in the literature, which may indicate that the arrest occurs at the transition point between the G2 and mitotic (M) phases. researchgate.net This cell-type-specific response underscores the complexity of this compound A's interactions with different cellular backgrounds and genetic makeups. nih.gov
Impact on Tumor Cell Chemoresistance and Immune Evasion Mechanisms
This compound A has demonstrated a significant capacity to counteract mechanisms of chemoresistance and immune evasion in tumor cells, positioning it as a potential adjuvant in cancer therapy. aacrjournals.orgnih.govaacrjournals.org A key aspect of its activity is its ability to sensitize cancer cells to apoptosis induced by various therapeutic agents. aacrjournals.orgdovepress.com Research has shown that this compound A can overcome resistance to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL) in metastatic human colon carcinoma cells. aacrjournals.orgnih.gov This sensitization occurs at nanomolar concentrations and has been observed both in vitro and in vivo. aacrjournals.orgresearchgate.net The mechanism for this appears to involve the upregulation of the pro-apoptotic gene BNIP3, which is often silenced in cancer cells via DNA methylation. aacrjournals.org
Furthermore, this compound A has been found to enhance the efficacy of conventional chemotherapeutic drugs such as etoposide (B1684455) and cisplatin. aacrjournals.orgeurekalert.org In colon carcinoma, this compound A overcomes chemoresistance to 5-fluorouracil (B62378) (5-FU). nih.govnih.gov This effect is linked to its ability to inhibit H3K9 methylation on the FAS promoter, which restores Fas expression and sensitizes the cancer cells to FasL-mediated apoptosis, a crucial pathway for immune surveillance. nih.govnih.govresearchgate.net
In the context of immune evasion, this compound A has been shown to modulate the expression of the immune checkpoint protein, Programmed Death-Ligand 1 (PD-L1). nih.govresearchgate.netacs.org In pancreatic cancer cells, this compound A acts as an inhibitor of the histone methyltransferase MLL1. nih.govresearchgate.net MLL1 is responsible for H3K4 trimethylation (H3K4me3) at the CD274 promoter, which leads to the transcription of PD-L1. researchgate.netamegroups.org By inhibiting MLL1, this compound A decreases H3K4me3 levels, resulting in reduced PD-L1 expression on tumor cells. nih.govamegroups.org This downregulation of PD-L1 can reduce the binding to its receptor PD-1 on immune cells, thereby potentially activating an anti-tumor immune response and enhancing the efficacy of anti-PD-1/PD-L1 immunotherapy. nih.govresearchgate.netacs.org This dual action of overcoming chemoresistance and suppressing immune evasion highlights the multifaceted therapeutic potential of this compound A. nih.govaacrjournals.org
Biological Activities in Preclinical Research Models
Antiproliferative and Cytotoxic Effects (In Vitro Studies)
Broad-Spectrum Activity Against Diverse Cancer Cell Lines
Verticillin A has exhibited notable cytotoxic and antiproliferative effects against a wide array of human cancer cell lines in laboratory settings. Research has shown its ability to inhibit the growth of cancer cells at nanomolar concentrations. nih.govrsc.org
Studies have documented the efficacy of this compound A against high-grade serous ovarian cancer (HGSOC), demonstrating cytotoxicity in cell lines such as OVSAHO, OVCAR4, and OVCAR8 with IC₅₀ values in the low nanomolar range. nih.govaacrjournals.org The compound induces DNA damage and apoptosis in these ovarian cancer cells. nih.govnih.gov Further research has explored the activity of this compound analogues, such as this compound D, which also shows potent nanomolar cytotoxic activity against HGSOC cell lines comparable to this compound A. nih.govacs.org
The antiproliferative activity of this compound extends to other cancer types as well. It has been shown to induce cytotoxicity in human breast carcinoma, large-cell lung carcinoma, astrocytoma, colorectal adenocarcinoma, and melanoma cell lines. nih.govaacrjournals.org For instance, against pancreatic cancer cell lines, this compound A displayed IC₅₀ values of 22.7 nM and 12.3 nM against human (Miapaca-2) and murine (Panc02-H7) cells, respectively. acs.org Additionally, analogues like 11,11ʹ-dideoxythis compound A and 11ʹ-deoxythis compound A have demonstrated in vitro cytotoxicity against HCT-116 (human colon carcinoma) cells in the nanomolar range. nih.gov The cytotoxic potential of this compound A against HeLa cells was noted with an ED₅₀ of 0.2 µg/mL. nih.gov
Interactive Table: Below is a summary of the in vitro cytotoxic activity of this compound A against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀/ED₅₀ | Reference |
| OVSAHO | High-Grade Serous Ovarian Cancer | 60 nM | nih.govaacrjournals.org |
| OVCAR4 | High-Grade Serous Ovarian Cancer | 47 nM | nih.govaacrjournals.org |
| OVCAR8 | High-Grade Serous Ovarian Cancer | 45 nM | nih.govaacrjournals.org |
| Miapaca-2 | Pancreatic Cancer | 22.7 nM | acs.org |
| Panc02-H7 | Pancreatic Cancer (murine) | 12.3 nM | acs.org |
| HCT-116 | Human Colon Carcinoma | Nanomolar range | nih.gov |
| HeLa | Cervical Cancer | 0.2 µg/mL | nih.gov |
| MDA-MB-435 | Melanoma | Data available | |
| MDA-MB-231 | Breast Cancer | Data available | |
| OVCAR3 | Ovarian Cancer | Data available |
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some natural products are being investigated for their potential to inhibit this process. nih.gov Preclinical studies have suggested that certain compounds within the broader class to which verticillins belong may possess anti-angiogenic properties. researchgate.net For instance, some related compounds have been shown to inhibit vascular endothelial growth factor (VEGF) expression, a key regulator of angiogenesis. mdpi.com However, specific studies focusing solely on the direct anti-angiogenic effects of this compound itself are an area of ongoing research.
Antimicrobial Activities
Antibacterial Spectrum
This compound and its derivatives have demonstrated activity against a range of bacteria, particularly Gram-positive bacteria. this compound G has been shown to inhibit the growth of Staphylococcus aureus, including methicillin-resistant (MRSA) and quinolone-resistant (QRSA) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3-10 µg/mL. nih.gov
This compound D, isolated from the endophytic fungus Clonostachys rosea EC 28, was active against several multi-resistant bacterial strains. researchgate.net It exhibited MICs of 18.75 µg/mL against E. coli 942 and E. coli 4814, 18.75 µg/mL against S. aureus 931, 3 µg/mL against S. aureus 934, and 37.5 µg/mL against K. pneumonia 815. researchgate.net this compound C also showed antibacterial activity against S. aureus, including MRSA and QRSA, with MIC values of 10-30 µg/mL.
Interactive Table: The following table summarizes the antibacterial spectrum of various this compound compounds.
| This compound Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound G | Staphylococcus aureus (including MRSA and QRSA) | 3-10 | nih.gov |
| This compound D | E. coli 942 | 18.75 | researchgate.net |
| This compound D | E. coli 4814 | 18.75 | researchgate.net |
| This compound D | S. aureus 931 | 18.75 | researchgate.net |
| This compound D | S. aureus 934 | 3 | researchgate.net |
| This compound D | K. pneumonia 815 | 37.5 | researchgate.net |
| This compound C | S. aureus (including MRSA and QRSA) | 10-30 |
Antifungal Properties
Certain this compound analogues have also been evaluated for their antifungal activity. This compound D, produced by Clonostachys rosea EC 28, demonstrated an inhibitory effect against the plant pathogenic fungi Alternaria burnsii and Sclerotium rolfsii. amazonaws.comjournaljamb.comresearchgate.net It inhibited the spore germination of A. burnsii with a MIC of 0.25 mg/mL and the mycelial growth of S. rolfsii with a MIC of 5 mg/mL. amazonaws.comjournaljamb.comresearchgate.net
Nematocidal Activity
Research has indicated that compounds from the this compound family possess nematocidal properties. nih.gov In vitro immersion tests revealed that this compound A, along with other related epipolysulfanyldioxopiperazines isolated from the fungus Gliocladium roseum, exhibited antinematodal activity against Caenorhabditis elegans and Panagrellus redivivus. researchgate.netkib.ac.cn Another study on the fungus Verticillium chlamydosporium identified a nematicidal metabolite, phomalactone, which showed activity against Meloidogyne incognita. rothamsted.ac.ukresearchgate.net
Efficacy in Murine Xenograft Models
This compound has demonstrated significant anti-tumor effects in various murine xenograft models, highlighting its potential as a therapeutic agent. Research has focused on its ability to reduce tumor size and modulate key targets relevant to immunotherapy.
Reduction of Tumor Burden
Studies utilizing different cancer cell lines in murine models have consistently shown that this compound A can effectively inhibit tumor growth.
In models of high-grade serous ovarian cancer (HGSOC), this compound A has been a key focus. nih.gov When OVCAR8-RFP cells were xenografted into athymic nude mice, treatment with this compound A was evaluated. nih.gov To mitigate non-specific toxicity observed with the free compound, this compound A was encapsulated into expansile nanoparticles (eNP-VA). nih.govnih.gov In a human ovarian cancer xenograft model, these this compound A-loaded nanoparticles successfully decreased tumor growth while also reducing the liver toxicity seen with the unencapsulated drug. nih.govresearchgate.netaacrjournals.orgaacrjournals.org Animals treated with eNP-VA showed a significantly smaller tumor burden compared to control groups. nih.gov Similarly, both this compound A and its analogue, this compound D, were found to reduce tumor burden in OVCAR8 xenografts, although this compound D was associated with liver toxicity. nih.govacs.orgnih.gov
The efficacy of this compound A has also been established in soft tissue sarcoma models. walshmedicalmedia.com In a study using malignant peripheral nerve sheath tumor (MPNST) xenografts (MPNST724 cells), this compound A treatment resulted in significant tumor growth inhibition. walshmedicalmedia.com By day 11 of treatment, a notable reduction in tumor volume was observed. walshmedicalmedia.com Furthermore, immunohistochemistry analysis of the tumors revealed that this compound A treatment led to a 5.5-fold increase in the apoptosis marker cleaved caspase 3 and a nearly 40% decrease in the proliferation marker Ki67. walshmedicalmedia.com
In the context of pancreatic cancer, this compound A has been shown to prevent local tumor recurrence in a murine model. nih.gov When delivered via a loaded surgical buttress in a cytoreductive surgery model using Panc02-H7 murine tumor cells, both high and low doses of this compound A led to significant reductions in tumor recurrence rates. nih.gov Furthermore, in colon carcinoma models, a combination of this compound A and 5-fluorouracil (B62378) resulted in significantly smaller tumors, indicating its potential to sensitize cancer cells to other chemotherapeutic agents. nih.govaacrjournals.org
Table 1: Summary of this compound Efficacy in Murine Xenograft Models
Modulation of Immunotherapy Targets (e.g., PD-L1 Expression)
Beyond its direct cytotoxic effects, this compound A has been shown to modulate the tumor microenvironment by affecting key immunotherapy targets, such as Programmed Death-Ligand 1 (PD-L1).
In pancreatic cancer models, this compound A has been identified as an inhibitor of the histone methyltransferase MLL1. nih.govaacrjournals.org This inhibition leads to a decrease in H3K4me3 levels, which in turn results in the downregulation of PD-L1 expression. nih.govaacrjournals.orgnih.gov The repression of PD-L1 expression by this compound A was found to significantly increase the effectiveness of anti-PD-L1/PD-1 immunotherapy. nih.gov In vivo studies using both PANC02-H7 and UN-KC-6141 pancreatic tumor models demonstrated that combining this compound A with an anti-PD-L1 monoclonal antibody significantly enhanced the suppression of tumor growth compared to either treatment alone. nih.gov This enhanced efficacy was associated with an increase in the infiltration of CD8+ cytotoxic T lymphocytes (CTLs) into the tumor. nih.gov Neutralizing these CD8+ T cells diminished the therapeutic effect of the combination treatment, confirming their crucial role. nih.gov These findings suggest that by downregulating PD-L1, this compound A can counteract a key mechanism of immune evasion in pancreatic cancer, thereby sensitizing tumors to checkpoint inhibitor immunotherapy. nih.gov
Table 2: Modulation of Immunotherapy Targets by this compound A in Murine Models
Advanced Analytical and Research Methodologies
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods are fundamental to confirming the identity and determining the detailed chemical structure and stereochemistry of verticillin and its analogues.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of verticillins. wikipedia.orgindianastate.edu One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC, HSQC) NMR experiments provide detailed information about the molecule's carbon skeleton and the connectivity of protons and carbons. wikipedia.org
For this compound A, ¹H NMR analysis confirms the presence of specific protons, and their chemical shifts are referenced to the residual solvent signal, such as CDCl₃ at δH = 7.26. acs.org The purity of this compound samples, often determined to be greater than 95%, is also assessed using ¹H NMR alongside UPLC analysis. acs.orgnih.gov In studies involving precursor-directed biosynthesis to create fluorinated analogues of this compound, NMR is critical for characterization. For example, the ¹H NMR spectra of fluorinated verticillins show seven aromatic protons, with some coupled to the fluorine atom. researchgate.net The position of the fluorine is confirmed through Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between protons and the fluorine-coupled carbon. researchgate.net Furthermore, ¹⁹F NMR is used to analyze these fluorinated analogues, providing distinct signals and coupling patterns that confirm the incorporation and position of fluorine atoms. researchgate.net
Table 1: Representative ¹H NMR Spectroscopic Data for this compound Analogues
| Compound | Proton Resonances | Key Observations | Source(s) |
| This compound A | Referenced to CDCl₃ (δH = 7.26) | Used to assess purity (>95%) | acs.orgnih.gov |
| Fluorinated Verticillins | 7 aromatic protons (6.58–7.84 ppm) | Coupling observed between protons and fluorine atom | researchgate.net |
| 9-F-verticillin A | Absence of H-9 proton signal | Confirms site of fluorination | researchgate.net |
| 9,9′-diF-verticillin A | Symmetrical structure leads to a single set of signals | ¹⁹F NMR shows one peak with a td splitting pattern | researchgate.net |
This table is interactive. Click on the headers to sort.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), often coupled with Ultra-Performance Liquid Chromatography (UPLC), is a cornerstone technique for the detection and identification of verticillins. acs.orgresearchgate.net This method provides highly accurate mass measurements, allowing for the determination of elemental compositions. For instance, HRESIMS analysis of this compound A in positive ionization mode detects the protonated molecule [M+H]⁺ at an m/z that corresponds to the molecular formula C₃₀H₂₉N₆O₆S₄. acs.org
The coupling of HRESIMS with tandem mass spectrometry (MS/MS) is used to analyze fragmentation patterns, which serve as a fingerprint for the ETP alkaloid class. researchgate.net This UPLC-HRESIMS-MS/MS approach is pivotal in dereplication, a process to quickly identify known compounds in crude fungal extracts to avoid their reisolation. researchgate.net In one study, this compound D was identified in a fungal culture by matching the observed m/z of 757.1212 with its calculated monoisotopic mass, exhibiting a mass accuracy of +3.3 ppm. researchgate.net The characteristic fragmentation losses in its MS/MS spectrum confirmed its identity as an ETP alkaloid. researchgate.net
Table 2: HRESIMS-UPLC Parameters for this compound A Analysis
| Parameter | Specification | Source(s) |
| Mass Spectrometer | Thermo Q Exactive Plus | acs.orgnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | acs.orgnih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) | acs.org |
| m/z Range (SIM) | 696.1026–698.1026 for this compound A [M+H]⁺ | acs.org |
| UPLC System | Waters Acquity | acs.orgnih.gov |
| Column | Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | acs.orgnih.gov |
| Column Temperature | 40 °C | acs.orgnih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | acs.orgnih.gov |
| Flow Rate | 0.3 mL/min | nih.gov |
This table is interactive. Click on the headers to sort.
Circular Dichroism (CD) spectroscopy is a critical technique for determining the absolute configuration of chiral molecules like verticillins. rsc.orgbiu.ac.il This method measures the differential absorption of left- and right-handed circularly polarized light by a chiral chromophore. biu.ac.ilcreative-proteomics.com The resulting CD spectrum provides information about the three-dimensional structure of the molecule. creative-proteomics.com
In the history of this compound research, CD spectroscopy played a pivotal role. The absolute configuration of this compound A was first proposed based on chemical and physicochemical experiments, particularly through the comparison of its CD spectrum with that of the structurally related compound chaetocin, whose structure had been previously established. rsc.org This assignment of stereochemistry was later definitively confirmed by X-ray crystallography. rsc.org
Chromatographic Separation and Purification Techniques (e.g., UPLC)
Chromatography is the essential methodology for the isolation and purification of verticillins from complex fungal extracts. nih.govbioanalysis-zone.com Among various techniques, Ultra-Performance Liquid Chromatography (UPLC) is a modern, high-resolution method frequently employed for this purpose. researchgate.net UPLC systems use columns packed with sub-2 µm particles, which provides significant increases in resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). ijsrtjournal.comlcms.cz
The purification of this compound A often involves a UPLC system equipped with a reversed-phase column, such as a Waters ACQUITY BEH C18 column. acs.orgnih.gov A typical method uses a gradient mobile phase consisting of water and acetonitrile, often with a formic acid modifier to improve peak shape and ionization efficiency for subsequent mass spectrometry analysis. nih.gov The purity of the isolated this compound A is then verified using the same UPLC system, often coupled to a photodiode array (PDA) detector and a mass spectrometer. acs.orgresearchgate.net
Molecular and Genomic Approaches
Modern molecular and genomic techniques have been instrumental in uncovering the genetic basis for this compound production in fungi.
The biosynthesis of fungal secondary metabolites like this compound is governed by a set of genes physically located together on the chromosome, known as a biosynthetic gene cluster (BGC). researchgate.netresearchgate.net Genome sequencing has become a powerful tool to identify and characterize these clusters. nih.gov
For this compound, the dedicated biosynthetic gene cluster, named the "ver" cluster, was identified in the fungus Clonostachys rogersoniana. researchgate.netnih.gov Researchers identified the cluster by searching the fungal genome for a nonribosomal peptide synthetase (NRPS) gene, a key enzyme in the biosynthesis of such alkaloids. nih.gov The search was guided by the sequence of a known NRPS gene, chaP, which is involved in the biosynthesis of the related compound chaetocin. researchgate.netnih.gov
To confirm the function of the identified ver cluster, gene disruption studies were performed. The targeted knockout of the verP gene, the chaP homologue within the cluster, completely stopped the production of this compound. nih.gov Production was restored when a functional copy of the verP gene was reintroduced into the mutant strain, thereby validating the role of this gene and the cluster in this compound biosynthesis. nih.gov These genomic and molecular genetics approaches have been crucial in proposing the biosynthetic pathway for dimeric ETP alkaloids. researchgate.netnih.gov
RNA Sequencing for Transcriptomic Analysis
RNA sequencing (RNA-Seq) is a powerful tool used to analyze the transcriptome of cells, providing a comprehensive snapshot of gene expression at a specific moment. In the context of this compound research, RNA-Seq has been instrumental in identifying the global transcriptional changes induced by the compound.
For instance, when high-grade serous ovarian cancer (HGSOC) cells (OVCAR8) were treated with this compound A, subsequent RNA-Seq analysis revealed a significant enrichment of transcripts associated with apoptosis signaling and oxidative stress response pathways. nih.govnih.govaacrjournals.orgsigmaaldrich.comx-mol.comatu.edu This finding suggests that this compound A's cytotoxic effects are mediated, at least in part, by activating these specific cellular programs. nih.govnih.govaacrjournals.orgsigmaaldrich.comx-mol.comatu.edu The ability of RNA-Seq to provide a broad, unbiased view of gene expression allows researchers to uncover novel pathways and mechanisms affected by this compound that might be missed by more targeted approaches. frontiersin.org
Transcriptomic analysis using techniques like RNA-Seq is crucial for understanding the complex cellular responses to compounds like this compound. nih.govfrontiersin.orgmdpi.com It allows for the identification of differentially expressed genes and the biological pathways they are involved in, offering a deeper understanding of the compound's mode of action. nih.gov
Histone Profiling by Mass Spectrometry
This compound A is known to influence epigenetic modifications, and mass spectrometry-based histone profiling has been a key technique to investigate these effects. This method allows for the precise identification and quantification of various post-translational modifications on histone proteins, which play a critical role in regulating gene expression.
Studies have shown that treatment of HGSOC cells (OVCAR8) with this compound A leads to global changes in histone methylation and acetylation marks. nih.govnih.govaacrjournals.orgsigmaaldrich.comx-mol.comatu.edu Specifically, mass spectrometry analysis quantified the relative abundance of 20 different post-translational histone modifications following a 24-hour treatment with this compound A. nih.gov This analysis confirmed that this compound A induced 13 distinct histone modifications. nih.gov
A notable finding was the reduction in H3K9me2 (histone H3 dimethylated at lysine (B10760008) 9), which was consistent with previous reports in colon cancer cells. nih.gov Additionally, changes in H3K14 acetylation marks and a reduction in H3K36me2 were observed. nih.gov The modification H3K36me2 is particularly interesting as it is involved in double-strand break repair. nih.gov These detailed insights into histone modification changes provide a direct link between this compound A and its epigenetic regulatory functions.
Cell-Based Bioassays for Activity Evaluation
A variety of cell-based bioassays are essential for evaluating the biological activity of this compound, providing quantitative data on its effects on cell health and function.
Cell viability and proliferation assays are fundamental in determining the cytotoxic and anti-proliferative effects of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells. sigmaaldrich.combiotium.com In this assay, mitochondrial dehydrogenases of living cells cleave the tetrazolium ring of MTT, resulting in the formation of an insoluble purple formazan (B1609692) product. sigmaaldrich.com The amount of formazan is then quantified spectrophotometrically. sigmaaldrich.combiotium.com
The CellTiter-Blue® assay operates on a similar principle but uses a redox dye called resazurin (B115843). promega.de Viable cells convert resazurin into the fluorescent product resorufin, and the resulting fluorescence is measured to determine cell viability. promega.denih.gov These assays have been used to demonstrate that this compound A inhibits the growth of various cancer cell lines, including those of high-grade serous ovarian cancer (OVSAHO, OVCAR4, and OVCAR8), in a dose-dependent manner with low nanomolar IC50 values. nih.gov
Foci formation assays are another method used to assess the long-term proliferative capacity of cells. This assay measures the ability of single cells to grow into colonies (foci), and a reduction in the number or size of foci indicates an anti-proliferative effect.
Table 1: IC50 Values of this compound A in High-Grade Serous Ovarian Cancer Cell Lines
To investigate the role of oxidative stress in this compound's mechanism of action, researchers utilize reactive oxygen species (ROS) detection assays. frontiersin.org The CellROX™ Green reagent is a cell-permeable fluorogenic probe that is non-fluorescent in its reduced state. nih.govthermofisher.com Upon oxidation by ROS within the cell, it becomes highly fluorescent. nih.govthermofisher.com
Studies using CellROX™ Green have shown that treatment with this compound A leads to the formation of ROS in HGSOC cells (OVCAR4 and OVCAR8). nih.gov This was observed by fluorescence microscopy, where cells treated with this compound A (50 nM for 6 hours) exhibited a clear fluorescent signal, similar to the positive control treated with hydrogen peroxide (H2O2). nih.gov This indicates that the induction of oxidative stress is a key and rapid event in the cellular response to this compound A. rsc.org
Western blotting is a fundamental technique used to detect and quantify specific proteins in a cell lysate. thermofisher.com This method is crucial for analyzing the effects of this compound on protein expression levels and post-translational modifications, such as phosphorylation, which are key to cell signaling pathways.
Research has employed western blotting to show that this compound A can alter the expression of proteins involved in apoptosis. researchgate.net For example, in pancreatic cancer cells, this compound A treatment led to changes in the levels of various apoptosis regulators. researchgate.net Furthermore, in colon cancer cells, western blot analysis revealed that this compound A dose-dependently suppressed the protein expression of c-Met and decreased its basal activation. nih.gov Similarly, in gastric and cervical cancer cells, this compound A was shown to reduce the protein level of c-Met. dovepress.com This technique provides direct evidence of how this compound modulates specific protein targets to exert its biological effects.
Research into Advanced Delivery Systems
A significant challenge in the therapeutic application of this compound A is its potential for systemic toxicity and poor water solubility. acs.org To overcome these hurdles, research has focused on developing advanced delivery systems to improve its efficacy and safety profile.
One promising approach has been the encapsulation of this compound A into expansile nanoparticles (eNPs). nih.govnih.govaacrjournals.orgsigmaaldrich.comatu.edu These nanoparticles are designed to deliver the drug to the tumor site more effectively. nih.govnih.govaacrjournals.orgsigmaaldrich.comatu.edu In a human ovarian cancer xenograft model, this compound A-loaded eNPs (this compound A-eNPs) demonstrated a significant reduction in tumor growth compared to the administration of free this compound A. nih.govnih.govaacrjournals.orgsigmaaldrich.comatu.edu Crucially, the nanoparticle formulation also showed reduced liver toxicity. nih.govnih.govaacrjournals.orgsigmaaldrich.comatu.edu
Another innovative delivery system being explored is a this compound A-loaded surgical buttress. acs.orgmarinbio.com This bioabsorbable material can be applied during surgery to provide sustained, localized release of the drug at the tumor resection site. marinbio.com This method aims to prevent tumor recurrence while minimizing systemic exposure and associated toxicity. marinbio.com In a murine model of pancreatic cancer, a high-dose (800 μg) this compound A-loaded buttress reduced tumor recurrence by 80%. marinbio.com This localized delivery system was well-tolerated at doses significantly higher than the maximum tolerated systemic dose. acs.orgmarinbio.com
These advanced delivery strategies highlight the ongoing efforts to translate the potent anti-cancer properties of this compound into a viable therapeutic option.
Mentioned Compounds
Nanoparticle Encapsulation Methodologies (e.g., Miniemulsion Polymerization)
To improve in vivo delivery and mitigate issues like liver toxicity, this compound A has been encapsulated within an expansile nanoparticle (eNP) system. nih.govaacrjournals.org This approach is designed to enhance the compound's therapeutic application, particularly in cancer research. nih.gov The synthesis of these this compound A-loaded expansile nanoparticles (this compound A-eNPs) was accomplished using a miniemulsion polymerization technique. nih.gov
Miniemulsion polymerization is a method used to create stable, narrow-sized polymer nanoparticles from monomer droplets. rsc.org This technique is highly versatile for encapsulating various substances within a polymer matrix. beilstein-journals.orgmdpi.com In the case of this compound A, this process resulted in an encapsulation efficiency of 76.9%, yielding a solution containing 0.9 mg of this compound A per milliliter of the expansile nanoparticle solution. nih.gov The resulting nanoparticles serve as a delivery vehicle, which has been shown to reduce the liver toxicity observed when the free compound is administered alone. nih.govsigmaaldrich.com
Table 1: this compound A-eNP Encapsulation Details
| Parameter | Finding | Reference |
|---|---|---|
| Encapsulation Method | Miniemulsion Polymerization | nih.gov |
| Delivery System | Expansile Nanoparticle (eNP) | nih.govaacrjournals.org |
| Encapsulation Efficiency | 76.9% | nih.gov |
| Final Concentration | 0.9 mg this compound A / mL of eNP solution | nih.gov |
Localized Delivery Systems (e.g., Surgical Buttresses)
Systemic administration of this compound A can be limited by toxicity at certain concentrations. marinbio.comresearchgate.net To overcome this, localized delivery systems have been developed to concentrate the therapeutic agent at a specific site, thereby maximizing its efficacy while minimizing systemic exposure. marinbio.com One such innovative approach is the use of a this compound A-loaded surgical buttress. marinbio.comnih.gov
Surgical buttresses are bioabsorbable materials applied during surgery to reinforce tissues. marinbio.com By impregnating these buttresses with this compound A, a sustained, localized release of the compound can be achieved directly at a tumor resection site. marinbio.comacs.org Research on a murine pancreatic cancer model demonstrated that this system provides a controlled release of this compound A over an extended period. nih.govacs.org This method has been shown to be well-tolerated and results in significant reductions in local tumor recurrence rates in animal models. researchgate.netnih.gov
Table 2: Release Profile of this compound A from a Surgical Buttress
| Time Point | Cumulative Drug Release (%) | Reference |
|---|---|---|
| 24 hours | ~12% | marinbio.comnih.gov |
| Day 21 | ~60% | marinbio.comnih.gov |
| Day 90 | ~80% | marinbio.comnih.gov |
High-Throughput Screening for Biological Target Identification
High-Throughput Screening (HTS) is a foundational process in modern drug discovery that involves the use of automation and robotics to rapidly test thousands to millions of compounds for activity against a specific biological target. evotec.combmglabtech.com The primary goal of HTS is to identify "hits"—compounds that produce a desired biological response—which can then be selected for further development. bmglabtech.comlabmanager.com This methodology does not typically identify a final drug but provides essential starting points for optimization. bmglabtech.com
HTS has been instrumental in elucidating the mechanism of action for this compound A. researchgate.net To identify its specific biological targets, researchers employed a screening assay where this compound A was tested against a panel of recombinant human histone methyltransferases (HMTases). researchgate.net The results of this screening revealed that this compound A is a selective inhibitor of several HMTases, which are enzymes that play a crucial role in epigenetic regulation. aacrjournals.orgresearchgate.net Specifically, this compound A potently inhibits SUV39H1, SUV39H2, G9a, and GLP, and to a lesser extent, MLL1 and NSD2, while showing no inhibitory activity against 15 other tested HMTases at the highest concentration used. researchgate.net This selective inhibition is key to its biological activity, including the induction of apoptosis in cancer cells. aacrjournals.orgresearchgate.net
Table 3: HTS of this compound A Against Human Histone Methyltransferases (HMTases)
| Target Status | HMTase Enzyme | Reference |
|---|---|---|
| Inhibited | SUV39H1 | aacrjournals.orgresearchgate.net |
| SUV39H2 | aacrjournals.orgresearchgate.net | |
| G9a | aacrjournals.orgresearchgate.net | |
| GLP | aacrjournals.orgresearchgate.net | |
| MLL1 (lesser degree) | aacrjournals.orgresearchgate.net | |
| NSD2 (lesser degree) | researchgate.net | |
| Not Inhibited | 15 other HMTases including PRMT1, CARM1, SET7, etc. | researchgate.net |
Q & A
Q. How to design a pharmacokinetic study for Verticillin A in murine models?
Methodological Answer: Pharmacokinetic studies require careful route selection (IV, IP, PO), dose optimization, and serial blood sampling. Use LC-MS/MS for plasma quantification, validated for linearity (1–1000 nM) and precision (2.58–8.71% CV). Terminal phase half-life (~20 hours for IV) and bioavailability calculations (e.g., 9% for oral) should be derived via non-compartmental analysis. Include at least 10 time points over 24 hours, with triplicate samples to mitigate limited compound supply .
Q. What methodologies are used to validate an LC-MS/MS assay for this compound A quantification?
Methodological Answer: Validate selectivity by confirming no matrix interference in blank plasma. Assess linearity using 1/X² weighting (r² > 0.99). Test intra-/inter-day precision (<15% CV) and accuracy (85–115%) across four QC levels. Evaluate matrix effects (92–99%) and recovery (90–101%) via spiked plasma. Stability under storage/processing conditions (deviation <10%) is critical. Use hesperetin as an internal standard with chromatographic separation on a C18 column and 0.1% formic acid mobile phase .
Q. How are this compound analogs structurally characterized from fungal sources?
Methodological Answer: Isolate compounds via solvent extraction (e.g., ethyl acetate) and purify using crystallization (pyridine/acetone) or HPLC. Confirm structures via HRMS, ¹H/¹³C-NMR, and CD spectroscopy. Compare spectral data to known analogs (e.g., this compound A vs. chaetocin). Document fungal sources (e.g., Verticillium sp., Gliocladium sp.) and molecular formulas (e.g., C₃₀H₂₈N₆O₆S₄) in chronological discovery tables .
Advanced Research Questions
Q. How to resolve contradictions in this compound A’s bioavailability data (e.g., >100% bioavailability in IP administration)?
Methodological Answer: Over-100% bioavailability in IP dosing may stem from early sampling gaps (e.g., first sample at 5 minutes post-IV, missing rapid distribution phase). Use population pharmacokinetic modeling to account for inter-individual variability. Increase sample size (n ≥ 5/time point) and employ dense early sampling (1, 2, 5, 10, 15 minutes) to capture AUC₀–∞ accurately. Validate findings with radiolabeled this compound to track tissue distribution .
Q. What experimental approaches analyze this compound A’s inhibition of HGF-induced cancer cell migration?
Methodological Answer: Use wound-healing assays (0/24/48-hour imaging) and transwell chambers (±Matrigel) to quantify migration/invasion. Treat cells with this compound A (10–100 nM) and HGF (40 ng/mL). Measure FAK phosphorylation via Western blot (anti-p-FAK Y397). Confirm FASN inhibition by co-treating with palmitate (50–200 μM) to reverse c-Met suppression. Overexpress FAK via plasmid transfection to validate target specificity .
Q. How to address synthetic challenges in producing this compound analogs?
Methodological Answer: Focus on semi-synthesis from this compound A core. Modify indole moieties via Suzuki coupling or epoxide ring-opening. Optimize disulfide bridge stability using reducing agents (e.g., DTT) during fermentation. For novel analogs, employ heterologous expression in Aspergillus nidulans with P450 enzymes for oxidation. Validate bioactivity in cytotoxicity assays (IC₅₀ 20–130 nM) .
Q. What statistical methods reconcile in vitro IC₅₀ and in vivo efficacy discrepancies for this compound A?
Methodological Answer: Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations (Cₘₐₓ: 73–110 nM) with tumor growth inhibition. Use ANOVA to compare dose-response curves across cell lines (e.g., AGS vs. HeLa). Adjust for protein binding (>95%) in vitro using equilibrium dialysis. Validate with xenograft models, monitoring tumor volume and apoptosis markers (caspase-3 cleavage) .
Q. How to evaluate this compound A’s target selectivity using computational methods?
Methodological Answer: Perform molecular docking (AutoDock Vina) against c-Met (PDB: 3LQ8) and FASN (PDB: 4NST). Compare binding energies to off-target kinases (e.g., EGFR, VEGFR). Validate with thermal shift assays (ΔTₘ ≥ 2°C) and siRNA knockdown. Use cheminformatics tools (Schrödinger) to assess scaffold promiscuity via PAINS filters .
Methodological Tables
Q. Table 1: Key LC-MS/MS Validation Parameters for this compound A
| Parameter | Requirement | This compound A Data | Evidence |
|---|---|---|---|
| Linearity | r² ≥ 0.99 | 0.9926 (1–1000 nM) | |
| Precision (CV%) | Intra-day <15% | 2.58–8.71% | |
| Accuracy | 85–115% | 90–105% | |
| Matrix Effect | 85–115% | 92–99% | |
| Recovery | ≥80% | 90–101% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
